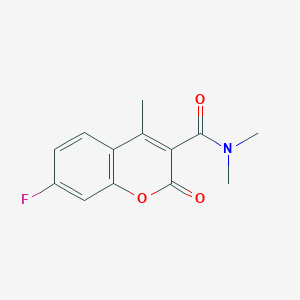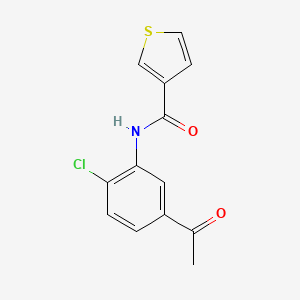
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide, also known as FTOH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOH is a heterocyclic compound that contains a fluorine atom, which makes it a highly reactive and versatile compound.
Mécanisme D'action
The mechanism of action of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes, including DNA replication, transcription, and protein synthesis. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been found to inhibit the activity of several histone demethylases, which are enzymes that remove methyl groups from histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide, including the development of new drugs for cancer therapy, the investigation of its potential applications in materials science and organic synthesis, and the exploration of its potential side effects and toxicity. Further studies are also needed to fully understand the mechanism of action of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide involves the reaction of 6-fluoro-3,4-dihydro-2H-chromen-2-one with N,N,4-trimethyl-1H-pyrazole-3-carboxamide in the presence of a base. The reaction takes place at room temperature and yields 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide has been found to be a potent inhibitor of several enzymes, including histone demethylases, which makes it a promising candidate for the development of new drugs for cancer therapy.
Propriétés
IUPAC Name |
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-9-5-4-8(14)6-10(9)18-13(17)11(7)12(16)15(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUNRUJANWLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-N,N,4-trimethyl-2-oxochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)

![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)